5-Bromo-1-ethyl-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 5-Bromo-1-ethyl-1H-1,2,4-triazole, involves regiospecific 1,3-dipolar cycloaddition reactions. A study by Peng and Zhu (2003) described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through a regiospecific 1,3-dipolar cycloaddition reaction, showcasing the versatility of triazole synthesis methods (Peng & Zhu, 2003).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been extensively studied. For example, Dong and Quan (2000) investigated the structural and spectral characterization of a similar triazole derivative, highlighting the importance of N-H⋯O hydrogen bonding in stabilizing the structure (Dong & Quan, 2000).
Chemical Reactions and Properties
Triazoles, including 5-Bromo-1-ethyl-1H-1,2,4-triazole, can undergo various chemical reactions. Iddon and Nicholas (1996) explored the bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, demonstrating the reactivity and potential for functionalization of triazole rings (Iddon & Nicholas, 1996).
Scientific Research Applications
Kinetics and Reactivity Studies
- The reactivity of various bromo-1,2,4-triazole derivatives, including 5-bromo-1-methyl-1,2,4-triazole, has been examined in ethanol, revealing significant insights into the electron-releasing and electron-attracting powers of nitrogen atoms in five-membered rings (Barlin, 1967).
Synthesis of Aryloxy and Benzenesulfonyl Derivatives
- Novel synthetic pathways have been developed for 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, starting from 3,5-dibromo-1,2,4-triazole. This involves alkylation, nucleophilic substitution, oxidation, and removal of thietanyl protecting groups (Khaliullin, Klen, & Makarova, 2018).
Antimicrobial Activities
- Research on 1,2,4-triazole derivatives has highlighted their antimicrobial properties. Specific studies have explored the synthesis and antimicrobial activities of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related compounds (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Anticancer Evaluation
- The synthesis and evaluation of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been conducted, with a focus on their anticancer activities against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Acute Toxicity Studies
- Investigations into the acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives have been carried out, highlighting their low toxicity and safety profile for further pharmacological research (Pruglo, Panasenko, & Knysh, 2015).
Bioactivity Prediction and Chemical Modeling
- The relationship between the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols and their predicted biological activity, including antimicrobial, antitumor, and antioxidant activities, has been analyzed (Bigdan, 2021).
Safety And Hazards
Future Directions
While specific future directions for 5-Bromo-1-ethyl-1H-1,2,4-triazole are not mentioned in the available resources, 1,2,4-triazoles are a focus of ongoing research due to their presence in many biologically active compounds . They are being studied for potential applications in various fields, including medicine and agriculture .
properties
IUPAC Name |
5-bromo-1-ethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVMKGZVICRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343524 | |
Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethyl-1H-1,2,4-triazole | |
CAS RN |
64907-55-7 | |
Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64907-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-Ethyl-1H-1,2,4-Triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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